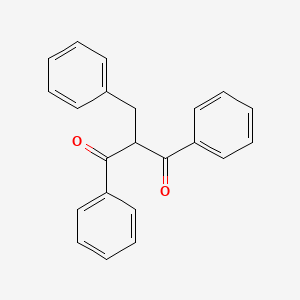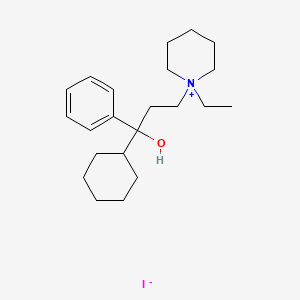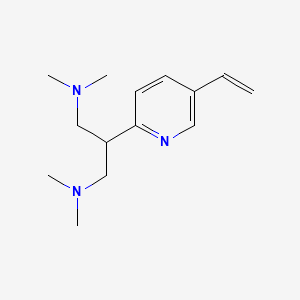
2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is a complex organic compound that features a pyridine ring substituted with an ethenyl group and a tetramethylpropane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves multi-step organic reactionsThe final step involves the attachment of the tetramethylpropane-1,3-diamine moiety via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are typically employed under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and alkylated products.
Scientific Research Applications
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-cancer activities.
2-(Pyridin-2-yl)indole derivatives: Exhibiting diverse biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
2-(5-ethenylpyridin-2-yl)-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with an ethenyl group and a tetramethylpropane-1,3-diamine moiety sets it apart from other similar compounds.
Properties
CAS No. |
22109-65-5 |
|---|---|
Molecular Formula |
C14H23N3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(5-ethenylpyridin-2-yl)-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H23N3/c1-6-12-7-8-14(15-9-12)13(10-16(2)3)11-17(4)5/h6-9,13H,1,10-11H2,2-5H3 |
InChI Key |
BQNPUMMUJYRFEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN(C)C)C1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
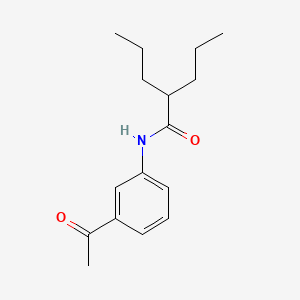
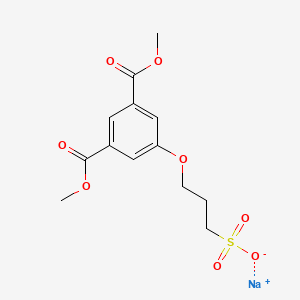
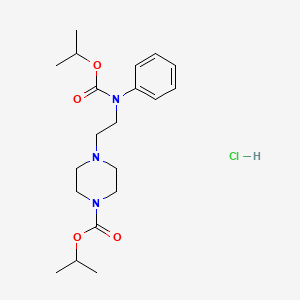
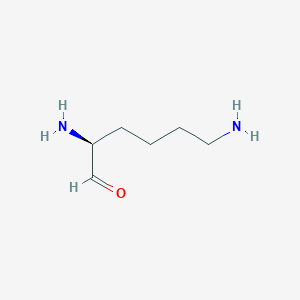
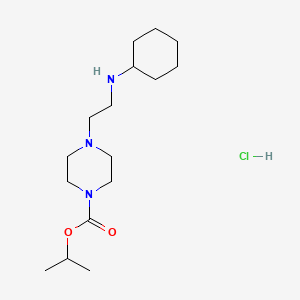
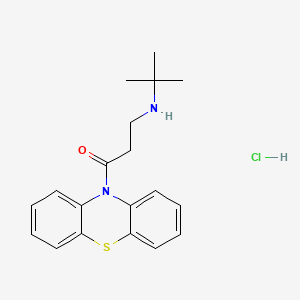
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


